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Compound of Interest

Compound Name: 5'-Iodo-5'-deoxyadenosine

Cat. No.: B014344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data

for 5'-Iodo-5'-deoxyadenosine, a key intermediate in the synthesis of various nucleoside

analogs and a valuable tool in chemical biology and drug discovery. The following sections

detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Core Spectroscopic and Spectrometric Data
The structural integrity and purity of 5'-Iodo-5'-deoxyadenosine are primarily established

through NMR and MS techniques. The quantitative data derived from these analyses are

summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for 5'-Iodo-5'-deoxyadenosine
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Chemical Shift (δ) ppm Multiplicity Assignment

8.36 s H-8

8.14 s H-2

7.30 br s NH₂

5.93 d H-1'

4.64 t H-2'

4.31 t H-3'

4.14 m H-4'

3.45 dd H-5'a

3.35 dd H-5'b

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) s: singlet, d: doublet, t: triplet, m: multiplet, dd:

doublet of doublets, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data for 5'-Iodo-5'-deoxyadenosine
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Chemical Shift (δ) ppm Assignment

156.1 C-6

152.3 C-2

149.0 C-4

140.7 C-8

119.3 C-5

87.9 C-1'

83.8 C-4'

73.5 C-2'

72.8 C-3'

7.1 C-5'

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of 5'-Iodo-5'-deoxyadenosine, and to gain structural information through fragmentation

analysis. The compound has a molecular formula of C₁₀H₁₂IN₅O₃ and a molecular weight of

377.14 g/mol .[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 5'-Iodo-5'-deoxyadenosine

Ion Adduct Observed m/z

[M+H]⁺ Protonated Molecule 378.0058

Technique: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-

QTOF)

Table 4: Major Mass Spectral Fragments of 5'-Iodo-5'-deoxyadenosine
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m/z Proposed Fragment

250.09 [M - I]⁺

136.06 [Adenine + H]⁺

119.03 [Adenine - NH₂]⁺

Experimental Protocols
The following sections outline the generalized methodologies for acquiring the NMR and MS

data for 5'-Iodo-5'-deoxyadenosine.

NMR Spectroscopy Protocol
1. Sample Preparation:

Dissolve approximately 5-10 mg of 5'-Iodo-5'-deoxyadenosine in 0.5-0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Vortex the sample until the compound is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees,

a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to

achieve a good signal-to-noise ratio.

The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used for chemical shift calibration.
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¹³C NMR:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45 degrees,

a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due

to the lower natural abundance and sensitivity of the ¹³C nucleus.

The solvent peak of DMSO-d₆ at ~39.52 ppm is used for chemical shift calibration.

Mass Spectrometry (LC-MS) Protocol
1. Sample Preparation:

Prepare a stock solution of 5'-Iodo-5'-deoxyadenosine in a suitable solvent such as

methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase

composition.

2. Liquid Chromatography (LC):

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column is typically used for nucleoside analysis.

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B).

Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold

for a few minutes, and then return to initial conditions to re-equilibrate the column.

Flow Rate: A flow rate of 0.2-0.5 mL/min for HPLC or 0.4-0.8 mL/min for UHPLC.

Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):
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MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass

analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Ionization Mode: Positive ion mode is typically used for adenosine analogs to generate the

[M+H]⁺ ion.

Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z

100-500.

Fragmentation (MS/MS): To obtain fragmentation data, perform a product ion scan on the

precursor ion (m/z 378.0058). The collision energy should be optimized to produce a rich

fragmentation spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic and

spectrometric characterization of 5'-Iodo-5'-deoxyadenosine.
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Characterization workflow for 5'-Iodo-5'-deoxyadenosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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